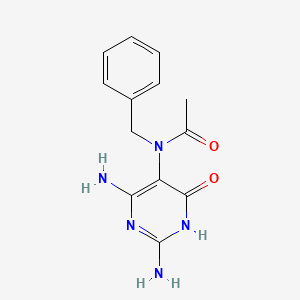
N-benzyl-N-(2,6-diamino-4-oxo-1H-pyrimidin-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-(2,4-diamino-6-oxo-1,6-dihydro-5-pyrimidinyl)acetamide is a chemical compound with a complex structure that includes a benzyl group, a pyrimidine ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(2,4-diamino-6-oxo-1,6-dihydro-5-pyrimidinyl)acetamide typically involves the reaction of 2,4-diamino-6-oxo-1,6-dihydropyrimidine with benzylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Formation of the Intermediate: 2,4-diamino-6-oxo-1,6-dihydropyrimidine is reacted with benzylamine in the presence of a suitable solvent, such as ethanol or methanol.
Acetylation: The intermediate product is then acetylated using acetic anhydride to form N-benzyl-N-(2,4-diamino-6-oxo-1,6-dihydro-5-pyrimidinyl)acetamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(2,4-diamino-6-oxo-1,6-dihydro-5-pyrimidinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or acetamide groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted under mild to moderate conditions depending on the reactivity of the nucleophile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-benzyl-N-(2,4-diamino-6-oxo-1,6-dihydro-5-pyrimidinyl)acetamide derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
N-benzyl-N-(2,4-diamino-6-oxo-1,6-dihydro-5-pyrimidinyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-N-(2,4-diamino-6-oxo-1,6-dihydro-5-pyrimidinyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby interfering with the enzyme’s function. The pathways involved in its mechanism of action can vary depending on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-oxo-1,6-dihydropyrimidine: A precursor in the synthesis of N-benzyl-N-(2,4-diamino-6-oxo-1,6-dihydro-5-pyrimidinyl)acetamide.
Benzylamine: A key reagent used in the synthesis of the compound.
Acetic Anhydride: Used for acetylation in the synthesis process.
Uniqueness
N-benzyl-N-(2,4-diamino-6-oxo-1,6-dihydro-5-pyrimidinyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with various molecular targets and participate in diverse chemical reactions makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H15N5O2 |
|---|---|
Molecular Weight |
273.29 g/mol |
IUPAC Name |
N-benzyl-N-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C13H15N5O2/c1-8(19)18(7-9-5-3-2-4-6-9)10-11(14)16-13(15)17-12(10)20/h2-6H,7H2,1H3,(H5,14,15,16,17,20) |
InChI Key |
DUXAUWXELFYNRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CC1=CC=CC=C1)C2=C(N=C(NC2=O)N)N |
solubility |
>41 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


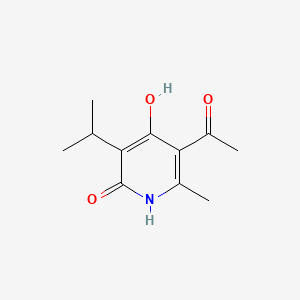
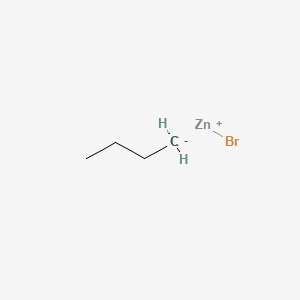
![ethyl 5-isopropyl-4-methyl-2-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}-3-thiophenecarboxylate](/img/structure/B13381978.png)
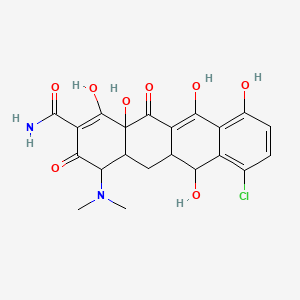
![10-butyl-9-hydroxy-5,6-dihydro-4H,8H,11H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,11-dione](/img/structure/B13381991.png)
![2-[(1S,4S)-2-bicyclo[2.2.1]heptanyl]acetic acid](/img/structure/B13381994.png)
![N-(5-chloro-2-methylphenyl)-2-[2-(3,4-dimethylanilino)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B13382008.png)
![2-[5-[3-(5-Carboxypentyl)-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene]-1,3-pentadienyl]-3-ethyl-1,1-dimethyl-1H-benz[e]indolium inner salt](/img/structure/B13382023.png)
![4-[3-(4-Benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol;but-2-enedioic acid](/img/structure/B13382025.png)
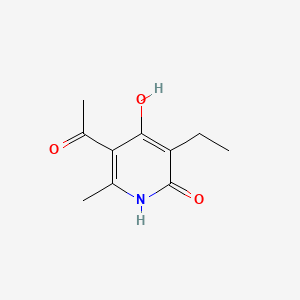
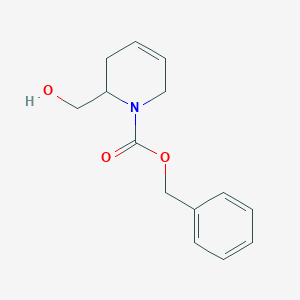
![4-Amino-5-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B13382034.png)
![2-[(5-Hydroxy-8-methyl-2,4,7-trioxo-1,3-diphenyl-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)sulfanyl]benzoic acid](/img/structure/B13382039.png)

